molecular formula C7H11N3O2 B14313645 2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide CAS No. 113885-19-1

2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide

Cat. No.: B14313645
CAS No.: 113885-19-1
M. Wt: 169.18 g/mol
InChI Key: MVDSNSLIEHFZNF-UHFFFAOYSA-N
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Description

2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide is a chemical compound with a molecular formula of C6H10N2O2 It is an amide derivative that contains both a cyano group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide typically involves the reaction of cyanoacetamide with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyanoacetamide+Isopropyl isocyanateThis compound\text{Cyanoacetamide} + \text{Isopropyl isocyanate} \rightarrow \text{this compound} Cyanoacetamide+Isopropyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major product is the amine derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: A simpler compound with similar reactivity but lacking the isopropyl carbamoyl group.

    N-(2-Cyanoethyl)acetamide: Contains a cyanoethyl group instead of the isopropyl carbamoyl group.

    2-Cyano-N-methylacetamide: Contains a methyl group instead of the isopropyl group.

Uniqueness

2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide is unique due to the presence of both the cyano and isopropyl carbamoyl groups. This combination imparts specific reactivity and properties that are not found in simpler analogs. The compound’s structure allows for diverse chemical modifications and applications, making it a valuable intermediate in various fields of research and industry.

Properties

CAS No.

113885-19-1

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-cyano-N-(propan-2-ylcarbamoyl)acetamide

InChI

InChI=1S/C7H11N3O2/c1-5(2)9-7(12)10-6(11)3-4-8/h5H,3H2,1-2H3,(H2,9,10,11,12)

InChI Key

MVDSNSLIEHFZNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC(=O)CC#N

Origin of Product

United States

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